2,2,4,8-Tetramethyl-1,2-dihydroquinoline
Overview
Description
2,2,4,8-Tetramethyl-1,2-dihydroquinoline is a heterocyclic organic compound belonging to the quinoline family. It is characterized by the presence of four methyl groups attached to the quinoline ring system. This compound is known for its significant applications in various fields, including medicinal chemistry, industrial processes, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline typically involves cyclization reactions. One classical method is the Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. this method requires high temperatures and can be quite violent .
Another approach involves the Pechmann condensation, where 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline reacts with ethyl acetoacetate in the presence of a catalytic amount of sulfuric acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs metal-modified catalysts to enhance the yield and selectivity of the reaction. The use of metal catalysts such as palladium or platinum can facilitate the cyclization process under milder conditions compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,8-Tetramethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
2,2,4,8-Tetramethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antiallergic, antiasthmatic, and antiarthritic agent.
Mechanism of Action
The mechanism of action of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a lipid peroxidation inhibitor, protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes such as gluconate 2-dehydrogenase, contributing to its antiallergic and anti-inflammatory effects.
Receptor Modulation: The compound may act as a progesterone antagonist, influencing hormonal pathways.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: This compound is structurally similar but lacks one methyl group compared to 2,2,4,8-Tetramethyl-1,2-dihydroquinoline.
1,2,2,4-Tetramethyl-1,2-dihydroquinoline: Another closely related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its higher degree of methylation enhances its stability and reactivity compared to its analogs .
Biological Activity
Overview
2,2,4,8-Tetramethyl-1,2-dihydroquinoline (TMQ) is a heterocyclic organic compound belonging to the quinoline family. Its structure features four methyl groups attached to the quinoline ring system, which contributes to its diverse biological activities. TMQ is primarily recognized for its applications in medicinal chemistry and as an antioxidant in various industrial processes.
The biological activity of TMQ is attributed to several mechanisms:
- Antioxidant Activity : TMQ acts as a lipid peroxidation inhibitor, protecting cellular structures from oxidative damage. It has been shown to enhance the function of antioxidant enzymes and reduce markers of oxidative stress in various models .
- Enzyme Inhibition : The compound inhibits specific enzymes such as gluconate 2-dehydrogenase, which contributes to its anti-inflammatory and antiallergic properties.
- Receptor Modulation : TMQ may function as a progesterone antagonist, influencing hormonal pathways that can affect various physiological processes.
Biological Activities
TMQ exhibits a range of biological activities that have been documented in various studies:
- Antibacterial Properties : TMQ has demonstrated effectiveness against several bacterial strains, indicating its potential use in treating infections.
- Anti-inflammatory Effects : Research indicates that TMQ can reduce inflammation by modulating pro-inflammatory cytokines and inhibiting apoptotic pathways in liver injury models .
- Hepatoprotective Effects : In studies involving acetaminophen-induced liver damage in rats, TMQ derivatives have shown significant hepatoprotective properties by regulating oxidative stress and inflammation .
Table 1: Summary of Biological Activities of TMQ
Study on Hepatoprotective Effects
A notable study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (a derivative of TMQ) on liver injury induced by acetaminophen. The study found that treatment with this compound significantly reduced oxidative stress markers and improved liver function indicators. The mechanism involved a decrease in inflammatory cytokines and the normalization of antioxidant enzyme activity .
Immunomodulatory Effects
Another study explored the immunomodulatory potential of TMQ derivatives on natural killer (NK) cells. It was found that these compounds could enhance NK cell viability and cytotoxicity against tumor cells. This suggests a potential application in cancer immunotherapy .
Properties
IUPAC Name |
2,2,4,8-tetramethyl-1H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-8,14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFVSRHOUFJATJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(N2)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394203 | |
Record name | 2,2,4,8-Tetramethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-19-7 | |
Record name | 2,2,4,8-Tetramethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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